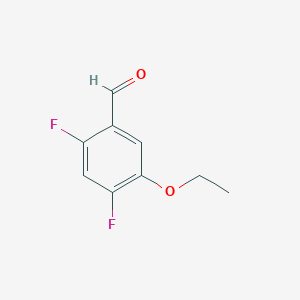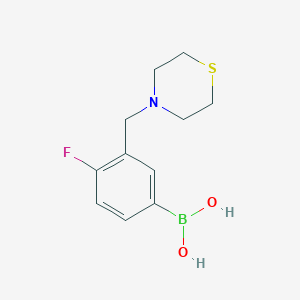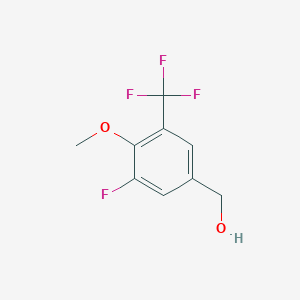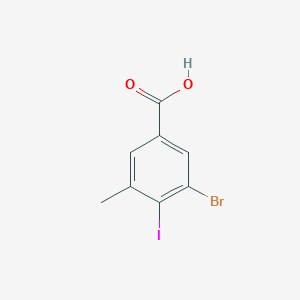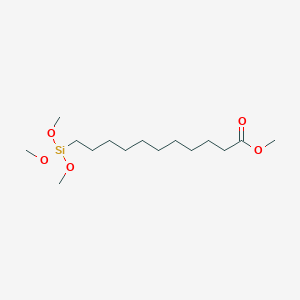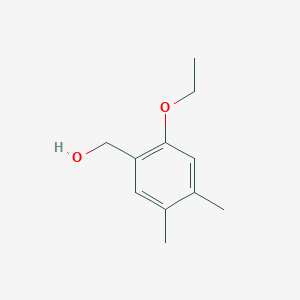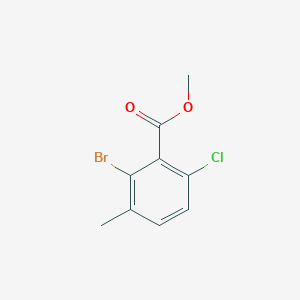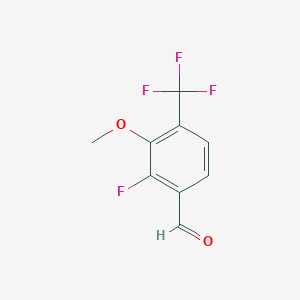![molecular formula C7H10O3 B6305340 Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95% CAS No. 2092825-26-6](/img/structure/B6305340.png)
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (MHBC) is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid with a melting point of 122-124 °C and a boiling point of 202-204 °C. MHBC has a molecular weight of 146.17 g/mol and a molecular formula of C7H11O3. It has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of MHBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has been a focus of research for its unique chemical structure and potential applications. In one study, the synthesis and ring-opening reactions of a related compound, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, were explored, showing the versatility of bicyclic compounds in chemical synthesis (Maas et al., 2004). This work demonstrates the potential for creating diverse compounds from bicyclic frameworks, which could be relevant for the development of novel pharmaceuticals or materials.
Application in Medicinal Chemistry
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate's rigid structure makes it an interesting scaffold for medicinal chemistry. The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives from [1.1.1]propellane, highlighted in research, shows the incorporation of this bicyclic structure into peptides, potentially offering new avenues for drug development (Pätzel et al., 2004). These findings suggest the compound's utility in creating biologically active molecules with enhanced stability and specificity.
Innovative Strategies in Organic Synthesis
Recent studies have explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs), including derivatives of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate. This approach enables the synthesis of chiral substituted BCPs, which are valuable in the development of pharmaceuticals due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020). Such research demonstrates the compound's significance in creating novel, biologically relevant molecules.
Exploration in High Energy Density Materials
The theoretical studies on polynitrobicyclo[1.1.1]pentanes, including derivatives of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, aim to identify novel high energy density materials (HEDMs) for defense applications. These studies suggest that compounds with more than two nitro groups, built on a bicyclo[1.1.1]pentane framework, exhibit high heat of formation and density, indicating their potential as HEDMs (Ghule et al., 2011). This research highlights the broader applicability of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate derivatives beyond pharmaceuticals, extending into materials science.
Propriétés
IUPAC Name |
methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBVFRZOUPDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

